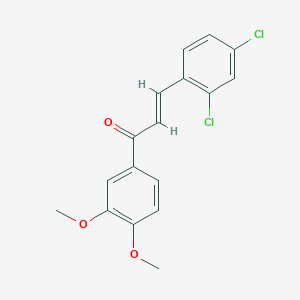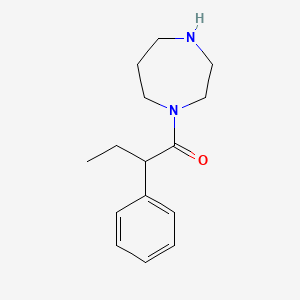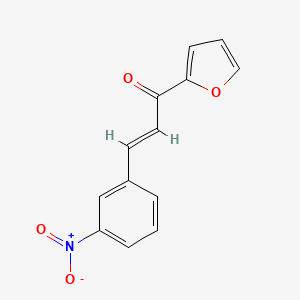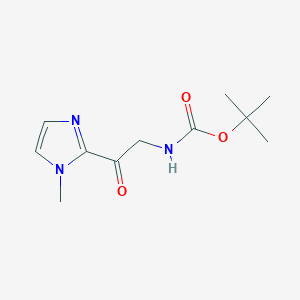
(2E)-3-(2,4-Dichlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(2,4-Dichlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, commonly referred to as 2E-DCPP, is a synthetic compound that has a wide range of applications in scientific research. It is a colorless solid with a molecular weight of 314.09 g/mol and a melting point of 128-130°C. 2E-DCPP has been used in the synthesis of various compounds, as well as in the study of its biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 2E-DCPP is not yet fully understood. However, it is believed to act on the central nervous system by increasing the activity of the neurotransmitter dopamine. This increase in dopamine activity is thought to be responsible for its anti-inflammatory effects.
Biochemical and Physiological Effects
2E-DCPP has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain, as well as to have an anxiolytic effect. It has also been shown to have a protective effect on the liver and kidneys.
Advantages and Limitations for Lab Experiments
2E-DCPP has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a relatively stable compound, which makes it suitable for use in long-term studies. The main limitation of 2E-DCPP is that it is a relatively new compound, and its exact mechanism of action is not yet fully understood.
Future Directions
The potential future directions for 2E-DCPP research include further investigation of its mechanism of action, as well as its potential therapeutic applications. Additionally, further research into the biochemical and physiological effects of 2E-DCPP could provide insight into its potential uses in the treatment of various diseases. Finally, further research into the synthesis of 2E-DCPP derivatives could provide new compounds with potential therapeutic applications.
Synthesis Methods
2E-DCPP can be synthesized from a variety of starting materials, including 2,4-dichlorobenzaldehyde, 3,4-dimethoxybenzaldehyde, and potassium carbonate. The reaction is conducted in an aqueous solution at room temperature, and the resulting product is a colorless solid. The reaction mechanism involves the formation of a Michael addition product, followed by a cyclization reaction to form the desired product.
Scientific Research Applications
2E-DCPP has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis to synthesize various compounds, including 2E-DCPP derivatives. It has also been used in the study of its biochemical and physiological effects. It has been used to investigate the effects of 2E-DCPP on the nervous system and its potential as an anti-inflammatory agent.
properties
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O3/c1-21-16-8-5-12(9-17(16)22-2)15(20)7-4-11-3-6-13(18)10-14(11)19/h3-10H,1-2H3/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEWVZKDIRTGTM-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,4-dichlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Succinimidyl-4-[2-(tert-butoxycarbonyl)hydrazino]acetate](/img/structure/B6326926.png)





